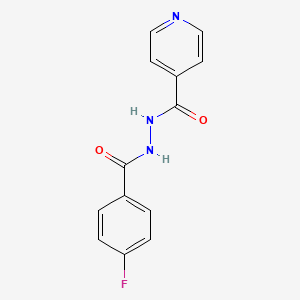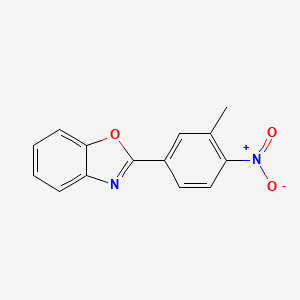
4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide, also known as Ro-31-8220, is a potent and selective protein kinase C (PKC) inhibitor. It has been widely used in scientific research to investigate the role of PKC in various physiological and pathological processes.
Mechanism of Action
4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. PKC is a family of serine/threonine kinases that play a critical role in signal transduction pathways by phosphorylating a wide range of target proteins. PKC is activated by various stimuli, including diacylglycerol, phosphatidylserine, and calcium ions. PKC is involved in many cellular processes, including cell proliferation, differentiation, apoptosis, inflammation, and cancer.
Biochemical and physiological effects:
This compound has been shown to inhibit the activity of various PKC isoforms, including PKCα, PKCβ, PKCγ, PKCδ, PKCε, PKCη, PKCθ, and PKCζ, with different potencies. This compound has been shown to induce apoptosis in cancer cells by inhibiting the activation of PKCα and PKCβ. This compound has been shown to inhibit the release of neurotransmitters, such as glutamate and acetylcholine, by inhibiting the activation of PKCγ and PKCδ. This compound has been shown to enhance the learning and memory of rats by inhibiting the activation of PKCε and PKCθ.
Advantages and Limitations for Lab Experiments
4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide has several advantages as a research tool, including its high potency, selectivity, and reversible inhibition of PKC. This compound has been widely used in cell culture and animal studies to investigate the role of PKC in various physiological and pathological processes. However, this compound has some limitations, including its potential off-target effects, toxicity, and poor solubility in aqueous solutions. Therefore, it is important to use appropriate controls and concentrations of this compound in experiments.
Future Directions
There are several future directions for the use of 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide in scientific research. First, this compound can be used to investigate the role of PKC in the development and progression of various diseases, such as cancer, Alzheimer's disease, and diabetes. Second, this compound can be used to identify novel PKC isoforms and substrates, and to develop new PKC inhibitors with improved selectivity and potency. Third, this compound can be used in combination with other drugs or therapies to enhance their efficacy and reduce their side effects. Fourth, this compound can be used to study the role of PKC in the regulation of gene expression and epigenetic modifications. Fifth, this compound can be used to investigate the role of PKC in the immune system and inflammation. Overall, this compound is a valuable research tool for investigating the role of PKC in various physiological and pathological processes, and its use is likely to expand in the future.
Synthesis Methods
4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide can be synthesized by a multistep process involving the condensation of 4-methoxy-3-nitrobenzoic acid with N-methylmorpholine, followed by reduction of the nitro group and sulfonation of the resulting amine. The final product is obtained by acylation of the sulfonamide with 4-fluorobenzoyl chloride.
Scientific Research Applications
4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide has been extensively used in scientific research to investigate the role of PKC in various physiological and pathological processes, including cell proliferation, differentiation, apoptosis, inflammation, and cancer. It has also been used to study the signaling pathways involved in neurotransmitter release, synaptic plasticity, learning, and memory. Moreover, this compound has been used as a tool to validate the specificity of PKC inhibitors and to identify novel PKC isoforms and substrates.
Properties
IUPAC Name |
4-methoxy-N-methyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-14-13(16)10-3-4-11(19-2)12(9-10)21(17,18)15-5-7-20-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSGITODSYBHKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(aminocarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]-4-benzyl-1-piperidinecarboxamide](/img/structure/B5738146.png)
![N-(4-acetylphenyl)-N'-[4-(diethylamino)phenyl]urea](/img/structure/B5738153.png)


![N-(4-pyridinylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5738178.png)
![2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5738183.png)
![N-{3-[N-(4-fluorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5738188.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5738193.png)



![N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine](/img/structure/B5738237.png)

![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide](/img/structure/B5738246.png)
